2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole
Overview
Description
2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole is a chemical compound with the molecular formula C7H11N3S and a molecular weight of 169.25 g/mol . It is a derivative of benzothiazole and is known for its applications in various fields, including medicinal chemistry and material science.
Mechanism of Action
Target of Action
The primary targets of 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole, also known as 4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine, are Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner .
Mode of Action
The compound acts as a dual kinase inhibitor against CK2 and GSK3β . By inhibiting these kinases, it prevents the deactivation of PTEN, a tumor suppressor protein . This compound also acts as an inhibitor of bacterial DNA gyrase B (GyrB), a type II topoisomerase .
Biochemical Pathways
The inhibition of CK2 and GSK3β prevents the phosphorylation and subsequent deactivation of PTEN . This can lead to the prevention of uncontrolled cell growth, a hallmark of cancer. In the case of GyrB inhibition, it interferes with the supercoiling and uncoiling of bacterial DNA, which is crucial for DNA replication, transcription, and repair .
Pharmacokinetics
It’s known that the compound is a solid at room temperature . It’s almost insoluble in water but can dissolve in organic solvents like ethanol and dimethylformamide . These properties may affect its bioavailability and distribution in the body.
Result of Action
The inhibition of CK2 and GSK3β by this compound can potentially prevent the growth of cancer cells . Its action as a GyrB inhibitor can lead to the inhibition of bacterial growth .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water and organic solvents can affect its distribution and absorption in the body
Biochemical Analysis
Biochemical Properties
It is known to interact with various biomolecules, including enzymes and proteins
Cellular Effects
2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole has been shown to have significant effects on various types of cells. It has been observed to inhibit leukemia cells and cancer cells in vitro . The compound influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to bind to histone H3 proteins , which suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole involves multiple steps:
Bromination: Bromine is reacted with a solution of 4-acetamido-cyclohexanone in water to produce 2-bromo-4-acetamido-cyclohexanone.
Cyclization: Thiourea is added to the brominated product to produce 6-acetyl amino-2-amino-4,5,6,7-tetrahydrobenzothiazole.
Deprotection: An aqueous solution of hydrobromic acid is added to produce this compound dihydrobromide.
Isolation: The final product, this compound, is isolated.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzothiazoles, sulfoxides, and sulfones, which have applications in pharmaceuticals and material science .
Scientific Research Applications
2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a template for designing molecularly imprinted polymers for selective extraction of biomolecules.
Medicine: It is an intermediate in the synthesis of pramipexole, a dopamine receptor agonist used in the treatment of Parkinson’s disease.
Industry: It is used in the production of dyes, pigments, and corrosion inhibitors.
Comparison with Similar Compounds
Similar Compounds
Pramipexole: A dopamine receptor agonist used in Parkinson’s disease treatment.
2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine: A related compound with similar structural features.
2-Chlorobenzimidazole: Another benzothiazole derivative with different functional groups.
Uniqueness
2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole is unique due to its dual amino groups, which provide versatility in chemical reactions and applications. Its role as an intermediate in pramipexole synthesis highlights its importance in medicinal chemistry .
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S/c8-4-1-2-5-6(3-4)11-7(9)10-5/h4H,1-3,8H2,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRYZHHKWSHHFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60909060 | |
Record name | 2-Imino-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60909060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104617-49-4, 106006-83-1 | |
Record name | 4,5,6,7-Tetrahydro-2,6-benzothiazolediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104617-49-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Imino-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60909060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.646 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,6-Benzothiazolediamine, 4,5,6,7-tetrahydro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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